

"Methyl 5-bromo-3-chloropicolinate" molecular structure and IUPAC name

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Compound of Interest

Compound Name: Methyl 5-bromo-3-chloropicolinate

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An In-depth Technical Guide to Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-bromo-3-chloropicolinate**, a key intermediate in the synthesis of various bioactive compounds. This document outlines its chemical structure, properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in medicinal chemistry and drug discovery.

Molecular Structure and IUPAC Name

Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative. The presence of bromo and chloro substituents, along with a methyl ester group on the pyridine ring, makes it a valuable precursor for a wide range of chemical modifications.

- IUPAC Name: methyl 5-bromo-3-chloropyridine-2-carboxylate[1][2]
- Synonyms: Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2pyridinecarboxylic acid methyl ester[1][3]
- CAS Number: 1214336-41-0[1][2][4]
- Molecular Formula: C₇H₅BrClNO₂[1][4][5][6]



The molecular structure is depicted below:

Caption: Molecular structure of **Methyl 5-bromo-3-chloropicolinate**.

Physicochemical Properties

A summary of the key quantitative data for **Methyl 5-bromo-3-chloropicolinate** is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value
Molecular Weight	250.48 g/mol [1][2][6]
Appearance	White to Pale-yellow to Yellow-brown Solid/Powder to crystal[2]
Purity	≥97%[2]
Melting Point	102.0 to 106.0 °C
Boiling Point	311 °C[4]
Density	1.684 g/cm ³ [4]
Flash Point	142 °C[4]
pKa (Predicted)	-3.26 ± 0.10[4]
LogP	2.2841[6]
Storage	Room Temperature[2][6]

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of **Methyl 5-bromo-3-chloropicolinate**, adapted from literature procedures. This synthesis involves the conversion of a carboxylic acid to its corresponding methyl ester.

Starting Material: 5-bromo-2-hydroxynicotinic acid

Reagents and Solvents:



- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)
- Anhydrous dichloromethane (CH₂Cl₂)
- Anhydrous methanol (CH₃OH)

Procedure:

- A solution of 5-bromo-2-hydroxynicotinic acid (0.138 mol) and N,N-dimethylformamide (0.138 mol) in thionyl chloride (160 mL) is refluxed for 2 hours.[1]
- After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure.[1]
- The resulting yellow residue is dissolved in anhydrous dichloromethane (200 mL).[1]
- Anhydrous methanol is then added dropwise to the solution.[1]
- The mixture is refluxed for 1 hour.[1]
- The solvent is evaporated to yield the crude product as a slightly yellow oil, which crystallizes
 upon standing at room temperature.[1]

Purification:

Crystals suitable for analysis can be obtained by slow evaporation from an ethanol solution at room temperature.

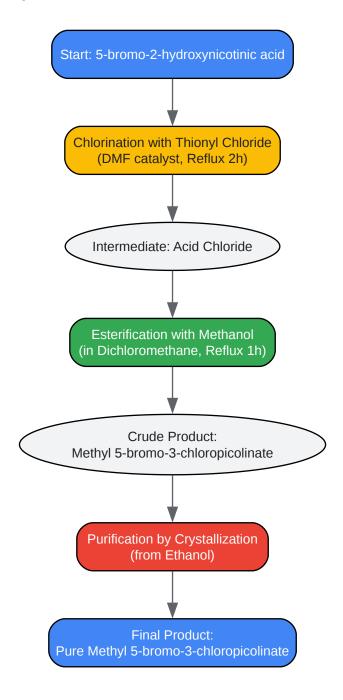
Applications in Research and Drug Discovery

Methyl 5-bromo-3-chloropicolinate is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. It is categorized as a "Protein Degrader Building Block," indicating its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[7] The distinct reactivity of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.



Logical Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **Methyl 5-bromo-3-chloropicolinate**.



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Caption: A logical workflow for the synthesis of **Methyl 5-bromo-3-chloropicolinate**.



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